molecular formula C21H14N2O3S B2677050 1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023431-52-8

1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B2677050
CAS RN: 1023431-52-8
M. Wt: 374.41
InChI Key: QEJSJAQTUWGMFP-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, more commonly referred to as TDT, is an organic compound that has seen a wide variety of applications in scientific research. It is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. TDT has been used to study a wide range of biological processes, from enzymatic activity to the effects of drugs on cells.

Scientific Research Applications

Polymerization Catalysts

Research has identified the utility of certain diimine complexes bearing diphenyl aniline moieties in olefin polymerization. These complexes, including palladium and nickel variants, exhibit notable polymerization properties, demonstrating the role of diphenyl-aniline-based structures in facilitating polymer synthesis and manipulation (Schmid et al., 2001).

Anticancer Activity

Novel thiophene derivatives containing diphenylsulfone, among other moieties, have been synthesized and evaluated for their in vitro cytotoxic activity against human tumor breast cancer cell lines. Some compounds in this category have shown moderate to good cytotoxic activity, indicating potential for anticancer applications (Alsaid et al., 2013).

Electrocatalysis for H2 Production

A study has described the synthesis of a cyclic 1,5-diaza-3,7-diphosphacyclooctane ligand with phenyl and thiophene-3-ylphenyl substituents on nitrogen, forming a complex active as an electrocatalyst for H2 production. This research demonstrates the application of thiophene-containing ligands in promoting hydrogen generation through electrocatalysis, highlighting the material's potential in renewable energy technologies (Pool & Dubois, 2009).

Optoelectronic Applications

Compounds with rigidified thiophenes and a cyanopyridone acceptor unit have been designed for use in solution-processable bulk-heterojunction solar cells. The incorporation of thiophene units into the molecular structure has been shown to enhance intramolecular charge transfer, reduce band gaps, and potentially improve photovoltaic performance, underscoring the relevance of thiophene derivatives in the development of solar energy materials (Gupta et al., 2015).

properties

IUPAC Name

1,3-diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-19-18(14-17-12-7-13-27-17)20(25)23(16-10-5-2-6-11-16)21(26)22(19)15-8-3-1-4-9-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJSJAQTUWGMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

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